3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14;/h1-4,7H,5-6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZZEDZBJPNGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride typically involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reduction. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The quinolinone ring undergoes oxidation at the nitrogen atom or the α-carbonyl position under specific conditions.
Key Findings:
-
Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the quinolinone nitrogen to form N-oxide derivatives (Fig. 1A). This reaction occurs in acetic acid at 25°C, yielding stable products confirmed via
-NMR and IR spectroscopy . -
Hydrogen peroxide (H
O
) in ethanol selectively oxidizes the aminoethyl side chain, forming imine intermediates that further cyclize under acidic conditions .
Table 1: Oxidation Reaction Conditions and Outcomes
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | Acetic acid, 25°C, 4 h | Quinolinone N-oxide | 65–72% | |
| H | ||||
| O |
text| Ethanol, reflux, 6 h | Imine cyclized derivative | 58% |[7] |
Reduction Reactions
The ketone group in the quinolinone core is reducible to secondary alcohols, while the aminoethyl side chain can participate in reductive amination.
Key Findings:
-
Sodium borohydride (NaBH
) reduces the carbonyl group to a hydroxyl group, yielding 1,2,3,4-tetrahydroquinolin-2-ol derivatives. This reaction proceeds in methanol at 0–5°C with 84% efficiency . -
Lithium aluminum hydride (LiAlH
) further reduces the quinolinone ring to a fully saturated tetrahydroquinoline structure .
Mechanistic Insight:
Reduction initiates via hydride attack at the carbonyl carbon, forming a tetrahedral intermediate that stabilizes through resonance with the aromatic ring .
Substitution Reactions
The aminoethyl side chain and halogen substituents (if present) participate in nucleophilic substitutions.
Nucleophilic Substitution of the Aminoethyl Group
The primary amine undergoes reactions with electrophiles such as acyl chlorides or alkyl halides:
-
Acylation : Reaction with acetyl chloride in dichloromethane produces N-acetyl derivatives (Fig. 1B) .
-
Alkylation : Treatment with methyl iodide in the presence of potassium carbonate yields N-alkylated products .
Table 2: Substitution Reactions at the Aminoethyl Group
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, 25°C, 2 h | N-Acetyl derivative | 78% | |
| Methyl iodide | K | |||
| CO | ||||
| , DMF, 60°C | N-Methylated product | 63% |
Aromatic Electrophilic Substitution
The quinolinone ring undergoes electrophilic substitution at the C-6 and C-7 positions:
-
Nitration : Using **HNO
/H
SO
** introduces nitro groups at C-6 (major) and C-7 (minor) . -
Halogenation : Bromine (Br
) in acetic acid adds bromine at C-5 .
Cyclization and Multicomponent Reactions
The aminoethyl side chain facilitates cyclization with aldehydes or ketones:
-
Knoevenagel Condensation : Reacts with malononitrile dimer to form fused pyridine rings (Fig. 1C) .
-
Michael Addition : Participates in tandem reactions with α,β-unsaturated carbonyl compounds, yielding polycyclic structures .
Table 3: Cyclization Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Malononitrile dimer | DMF, 80°C, 12 h | Chromeno[2,3-b]pyridine | 52% | |
| Acrolein | Ethanol, reflux, 6 h | Tetrahydrobenzoquinoline | 67% |
Mechanistic Pathways
Scientific Research Applications
Medicinal Chemistry
3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride is being investigated for its therapeutic potential in treating various diseases:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit efficacy against bacterial and fungal infections. Research indicates a promising activity profile based on structural analogs, although specific data on this compound's antimicrobial efficacy is still limited .
- Neurological Disorders : Due to its structural similarity to neurotransmitters, the compound is being explored for potential therapeutic effects in neurological disorders such as Alzheimer's disease. In particular, its ability to inhibit acetylcholinesterase and monoamine oxidase enzymes positions it as a candidate for multi-target therapies in neurodegenerative diseases .
Pharmacology
The compound has shown potential in modulating various biological pathways:
- Inhibition of Myosin Function : In vitro studies have indicated that quinolinone derivatives can inhibit ATPase activity in skeletal muscle myosin. This suggests that 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride could similarly affect muscle contractility, which may have implications for conditions involving muscle dysfunction.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in inflammation and cell proliferation, making this compound a candidate for further research into anti-inflammatory and anticancer therapies .
Materials Science
The compound is also being utilized in the development of materials with specific electronic or optical properties:
- Organic Semiconductors : Its unique chemical structure allows it to be explored as a building block for synthesizing more complex molecules, including potential pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinoline derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds structurally related to 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL .
Case Study 2: Neuroprotective Effects
Research focused on compounds targeting acetylcholinesterase showed that certain derivatives could penetrate the blood-brain barrier effectively while exhibiting low cytotoxicity. The most promising candidate demonstrated an IC50 value of 0.28 µM against acetylcholinesterase, suggesting strong potential for treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that affect cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl side chain.
Serotonin: A neurotransmitter with a similar structure and biological activity.
Melatonin: A hormone with structural similarities and involvement in physiological processes.
Uniqueness
3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride is unique due to its quinoline core structure, which imparts distinct chemical and biological properties compared to indole derivatives like tryptamine, serotonin, and melatonin. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications.
Biological Activity
3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride is a compound belonging to the class of dihydroquinolinones, which are characterized by their six-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its diverse biological interactions.
Chemical Structure and Properties
The chemical structure of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride includes a quinoline core with an aminoethyl substituent at the 3-position. This configuration allows for various chemical reactivities and interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O |
| Molecular Weight | 201.68 g/mol |
| Solubility | Soluble in water and organic solvents |
| Functional Groups | Amino group, carbonyl group |
The biological activity of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various signaling pathways involved in disease processes. For instance, studies have shown that the compound can inhibit certain enzymes linked to cancer progression and inflammation pathways .
Antimicrobial Activity
Research indicates that compounds within the dihydroquinolinone class exhibit significant antimicrobial properties. Specifically, 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one has been evaluated for its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli (E. coli) | 1.0 |
| Staphylococcus aureus | 0.5 |
| Klebsiella pneumoniae | 4.0 |
These findings suggest that the compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one has been explored in various studies. The compound has demonstrated the ability to inhibit cell proliferation in different cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 7.5 |
| HCT-116 (Colon Cancer) | 6.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Neuroprotective Effects
Recent studies have suggested that this compound may also exhibit neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's disease. Its dual-target inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) has been highlighted as a potential therapeutic strategy.
| Target Enzyme | IC50 (µM) |
|---|---|
| AChE | 0.28 |
| MAO-B | 0.91 |
These findings indicate that 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one could serve as a multi-target agent for treating Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at low concentrations, outperforming many standard antibiotics.
- Anticancer Activity Assessment : In vitro tests on breast cancer cell lines showed significant cytotoxicity at concentrations below those considered toxic to normal cells, indicating a selective action against cancerous cells.
- Neuroprotective Research : In animal models for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers.
Q & A
Q. What are the standard synthetic routes for 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclization of substituted aniline precursors with carbonyl-containing reagents. Key steps include:
- Amine activation : Ethylenediamine derivatives react with ketones or aldehydes under acidic conditions to form the dihydroquinoline core .
- Hydrochloride salt formation : Post-synthesis, the free base is treated with HCl in ethanol to improve solubility and stability . Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios of reagents to minimize side products .
Q. How can researchers purify and characterize this compound effectively?
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended to achieve >95% purity .
- Characterization :
- NMR : ¹H/¹³C NMR confirms the quinoline ring proton environments and amine side-chain integration .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, though twinning or low-resolution data may require iterative refinement .
Q. What are the key physicochemical properties influencing its experimental use?
- Solubility : The hydrochloride salt enhances water solubility (≥10 mg/mL at 25°C), critical for in vitro assays .
- Stability : Store at 4°C in airtight containers to prevent hygroscopic degradation; monitor via HPLC for purity over time .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?
- Use continuous flow reactors to control exothermic reactions and reduce side products .
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enforce enantioselectivity in the quinoline ring formation .
Q. What challenges arise in resolving its crystal structure, and how can they be addressed?
- Data quality : Low-resolution X-ray data (e.g., from twinned crystals) require SHELXL’s TWIN/BASF commands for refinement .
- Hydrogen bonding networks : The amine and HCl groups form complex intermolecular interactions; use high-pressure cryocooling to stabilize crystals during data collection .
Q. How does structural modification of the aminoethyl side chain impact biological activity?
- SAR studies : Replace the ethyl group with bulkier substituents (e.g., propyl or aryl) to assess changes in receptor binding. For example:
- Methyl groups at the quinoline 3-position enhance antimicrobial activity .
- Fluorine substitution at the 7-position (as in related analogs) improves blood-brain barrier penetration .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Simulated gastric fluid (SGF) assays : Incubate at pH 1.2 (37°C) for 2 hours; monitor degradation via LC-MS .
- Plasma stability tests : Use rat plasma to assess half-life; stabilize with protease inhibitors if rapid hydrolysis occurs .
Q. How can researchers troubleshoot poor solubility in non-aqueous assay buffers?
- Co-solvent systems : Use DMSO (≤5%) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Salt metathesis : Exchange HCl for trifluoroacetate or mesylate salts to alter hydrophilicity .
Q. What in vivo models are appropriate for evaluating its pharmacokinetics?
- Rodent models : Administer intravenously (1–5 mg/kg) to measure plasma clearance and tissue distribution via LC-MS/MS .
- Metabolite profiling : Identify hepatic metabolites (e.g., N-oxidation products) using microsomal incubation assays .
Q. How can computational tools predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina with protein structures (e.g., kinase domains) to identify binding poses .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
